molecular formula C3H6FNO2S B1444586 1-Fluorocyclopropane-1-sulfonamide CAS No. 1108658-19-0

1-Fluorocyclopropane-1-sulfonamide

Cat. No.: B1444586
CAS No.: 1108658-19-0
M. Wt: 139.15 g/mol
InChI Key: JZYIWIJXAIYNSE-UHFFFAOYSA-N
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Description

1-Fluorocyclopropane-1-sulfonamide is an organic compound with the molecular formula C3H6FNO2S. It consists of a cyclopropane ring with a sulfonamide group and a fluorine atom attached to the nitrogen atom.

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which 1-fluorocyclopropane-1-sulfonamide belongs, are known to target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing PABA from binding and interrupting the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is essential for the production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, as folic acid is a necessary cofactor in this process .

Pharmacokinetics

Sulfonamides in general are well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the production of bacterial DNA, thereby inhibiting bacterial replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors that could potentially influence the action of the compound include pH, temperature, and the presence of other substances that could interact with the compound or its targets .

Biochemical Analysis

Biochemical Properties

1-Fluorocyclopropane-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-compound complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enhancement of enzymatic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound. The metabolic pathways of this compound can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing the overall biochemical processes within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-Fluorocyclopropane-1-sulfonamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

1-Fluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Fluorocyclopropane-1-sulfonamide can be compared with other fluorinated sulfonamides and cyclopropane derivatives:

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-fluorocyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYIWIJXAIYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303541
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108658-19-0
Record name 1-Fluorocyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorocyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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